Uxsdrwxyylscoy-uhfffaoysa-
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Overview
Description
Uxsdrwxyylscoy-uhfffaoysa- is a natural product found in Streptomyces with data available.
Scientific Research Applications
UI/UX Integrated Holistic Monitoring of PAUD Using the TCSD Method (Krisnanik & Rahayu, 2021): This research discusses the user interface (UI) and user experience (UX) in the development of web-based applications for early childhood education in PAUD Kuntum Mekar. It highlights the design of UI/UX models for integrative holistic monitoring applications (Krisnanik & Rahayu, 2021).
LDA+U Based Studies of Electronic, Vibrational, and Spectroscopic Properties of Solids (Louie, 2006): This paper discusses the LDA+U method and its application in studying strongly correlated electron systems, such as transition metal oxides, and its effects on electronic structure, magnetic moments, phonon frequencies, etc (Louie, 2006).
A Systematic Theoretical Study of UC6 Structure, Bonding Nature, and Spectroscopy
(Du & Jiang, 2017): This study focuses on the structures, bonding nature, and spectroscopic properties of uranium carbides, potentially used as fuels in nuclear reactors. It employs density functional theory (DFT) and ab initio methods to explore the nature of U-C bonds (Du & Jiang, 2017).
UX Focused Development Work During Recent ORNL EPICS-Based Instrument Control System Upgrade Projects (Yao et al., 2020): This paper highlights the importance of user experience (UX) in scientific control systems, discussing recent upgrades at the SNS and HFIR facilities at Oak Ridge National Laboratory and how UX methods enhance scientific productivity (Yao et al., 2020).
Sulfamethoxazole Degradation by Ultrasound/Ozone Oxidation Process in Water Kinetics, Mechanisms, and Pathways
(Guo et al., 2015): This research investigates the degradation of sulfamethoxazole using ultrasound and ozone oxidation processes, focusing on kinetics and degradation pathways (Guo et al., 2015).
Properties
Molecular Formula |
C19H14O5 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c20-8-9-6-10-4-5-12-17(15(10)14(22)7-9)19(24)11-2-1-3-13(21)16(11)18(12)23/h1-5,9,20-21H,6-8H2 |
InChI Key |
UXSDRWXYYLSCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)CO |
Synonyms |
YM 181741 YM-181741 YM181741 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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